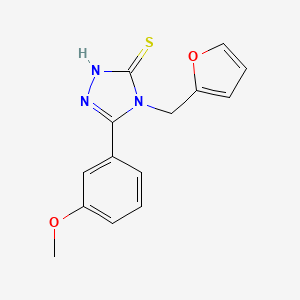

4-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Description

4-(Furan-2-ylmethyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a thiol (-SH) group at position 3, a furan-2-ylmethyl group at position 4, and a 3-methoxyphenyl moiety at position 3. The furan ring contributes π-electron density, while the 3-methoxyphenyl group introduces both lipophilic and electron-donating properties. Its synthesis typically involves cyclization of thiosemicarbazide precursors or S-alkylation reactions, as seen in structurally related triazoles .

Structure

3D Structure

Properties

IUPAC Name |

4-(furan-2-ylmethyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c1-18-11-5-2-4-10(8-11)13-15-16-14(20)17(13)9-12-6-3-7-19-12/h2-8H,9H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCPCOHDBPAWSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NNC(=S)N2CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401326087 | |

| Record name | 4-(furan-2-ylmethyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401326087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24830478 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

727983-29-1 | |

| Record name | 4-(furan-2-ylmethyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401326087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan-2-carbaldehyde with 3-methoxybenzohydrazide to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Strong nucleophiles such as alkoxides or amines.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to be utilized in the development of more complex molecules, particularly those involving triazole and thiol functionalities. It can facilitate the synthesis of novel compounds with tailored properties for specific applications.

Biology

Research indicates that 4-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol may possess significant biological activity:

- Antimicrobial Activity : Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Anticancer Potential : Investigations are underway to assess its efficacy against various cancer cell lines, with a focus on its ability to induce apoptosis (programmed cell death) in malignant cells.

Medicine

The compound is being explored for its therapeutic properties:

- Anti-inflammatory Effects : Research is being conducted to evaluate its potential to reduce inflammation in various models.

- Analgesic Properties : There is interest in its use as a pain relief agent based on preliminary findings suggesting it may modulate pain pathways.

Materials Science

In the field of materials science, this compound is being investigated for its potential use in creating new materials with specific properties:

- Conductivity : Its chemical structure may allow for the development of conductive polymers.

- Fluorescence : The incorporation of this compound into materials could lead to enhanced fluorescence properties, useful in sensors and imaging technologies.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated inhibition of bacterial growth in vitro. |

| Study B | Anticancer Potential | Showed selective apoptosis in cancer cell lines. |

| Study C | Anti-inflammatory Effects | Reduced markers of inflammation in animal models. |

Mechanism of Action

The mechanism of action of 4-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Physicochemical Properties

Biological Activity

4-(Furan-2-ylmethyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 727983-29-1) is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article reviews the biological activity of this triazole derivative, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 287.34 g/mol. Its structure includes a furan ring and a methoxyphenyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 287.34 g/mol |

| CAS Number | 727983-29-1 |

Antifungal Activity

Recent studies have highlighted the efficacy of 1,2,4-triazole derivatives as antifungal agents. The presence of the triazole ring in this compound is essential for its antifungal properties. Research indicates that compounds with this core structure exhibit broad-spectrum antifungal activity due to their ability to inhibit ergosterol biosynthesis in fungal cells .

In a comparative study of various triazole derivatives, it was found that those with substituents such as methoxy and furan showed enhanced antifungal activity against common pathogens like Candida albicans and Aspergillus species . The specific mechanism involves the inhibition of fungal cytochrome P450 enzymes, leading to cell death.

Anticancer Activity

The anticancer potential of 4-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has also been explored. In vitro studies demonstrated significant cytotoxic effects against breast carcinoma (MCF7) and colon carcinoma (HCT116) cell lines. The IC50 values for these cell lines were reported at approximately 12 µM and 15 µM respectively .

The structure-activity relationship analysis revealed that the substitution patterns on the phenyl ring significantly influence the compound's potency. Electron-donating groups like methoxy enhance activity by stabilizing the compound's interaction with target proteins involved in cancer cell proliferation .

Case Studies

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of several triazole derivatives, including our compound, against Candida albicans. The results indicated that our compound exhibited an MIC (Minimum Inhibitory Concentration) of 8 µg/mL, comparable to established antifungal agents like fluconazole .

Case Study 2: Anticancer Properties

In another investigation focusing on anticancer properties, the compound was tested against various cancer cell lines. The results showed that it induced apoptosis in MCF7 cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in breast cancer treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, and what reaction parameters are critical for yield optimization?

- Methodology : The compound is synthesized via alkylation of the parent thiol intermediate with halogenated reagents (e.g., furfuryl bromide) in alcoholic solvents under microwave irradiation (60–80°C, 30–60 min) or conventional reflux (6–8 hours). Acid catalysts like HCl are used to protonate the thiol group, enhancing electrophilic substitution . Key parameters include solvent polarity, temperature control, and stoichiometric ratios of reactants to minimize side products.

Q. Which spectroscopic techniques are most reliable for structural confirmation of this triazole-thiol derivative?

- Methodology :

- 1H/13C NMR : Aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) confirm substitution patterns. The thiol proton is typically absent due to tautomerization .

- FT-IR : S-H stretch (~2500 cm⁻¹) and C=N/C-S stretches (1600–1500 cm⁻¹) validate the triazole-thiol core .

- HR-MS : Molecular ion peaks (e.g., [M+H]+) confirm the molecular formula .

Q. How is the antimicrobial activity of this compound screened in preliminary studies?

- Methodology : Broth microdilution assays (CLSI guidelines) determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Fungal strains (e.g., C. albicans) are tested using Sabouraud dextrose agar. Activity is correlated with logP values to assess membrane permeability .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends explain the impact of substituents on biological activity?

- Methodology :

- Electron-withdrawing groups (e.g., halogens at the phenyl ring) enhance antimicrobial activity by increasing electrophilicity and target binding .

- Bulkier substituents (e.g., cyclopentenyl) improve helicase inhibition (IC50 = 0.47 µM in MERS-CoV) by occupying hydrophobic pockets in target proteins .

- Thiol tautomerization (e.g., thione-thiol equilibrium) affects redox activity, as seen in DPPH radical scavenging assays (IC50 = 12–45 µM) .

Q. How can contradictory data on antiradical activity between similar triazole derivatives be resolved?

- Methodology :

- Concentration-dependent assays : Test activity across a wide concentration range (e.g., 1–100 µM) to identify saturation points. For example, 2-hydroxybenzylidene derivatives show stable antiradical effects at low concentrations, while fluorinated analogs lose potency .

- Computational modeling : Compare HOMO-LUMO gaps and Fukui indices to predict radical scavenging mechanisms (hydrogen atom transfer vs. electron transfer) .

Q. What in silico strategies are employed to predict target binding and toxicity?

- Methodology :

- Molecular docking : Use AutoDock Vina to simulate interactions with targets like MERS-CoV helicase (PDB: 5WWP). Key residues (e.g., Lys288, Asp374) form hydrogen bonds with the triazole-thiol core .

- Toxicity prediction : Tools like ProTox-II assess acute toxicity (LD50) and hepatotoxicity risks. For example, furan-containing derivatives show moderate toxicity (LD50 = 300–500 mg/kg) in rodent models .

Q. How can pharmacokinetic properties (e.g., solubility, bioavailability) be optimized for this compound?

- Methodology :

- Schiff base formation : Condensation with aldehydes (e.g., 4-methoxybenzaldehyde) improves solubility via intramolecular hydrogen bonding. Yields range from 73% to 86% .

- Metal complexation : Cu(II) or Zn(II) complexes enhance stability and membrane permeability. For example, Cu(II) complexes show 2–3x higher cytotoxicity (IC50 = 8–12 µM) against MCF-7 cells .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.